molecular formula C10H10O2 B154263 4-Methylcinnamic acid CAS No. 1866-39-3

4-Methylcinnamic acid

Cat. No.: B154263
CAS No.: 1866-39-3
M. Wt: 162.18 g/mol
InChI Key: RURHILYUWQEGOS-VOTSOKGWSA-N
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Description

4-Methylcinnamic acid is an organic compound that belongs to the cinnamic acid family. It is characterized by the presence of a methyl group attached to the benzene ring of cinnamic acid. The compound is predominantly found in its trans configuration. It is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

It is suggested that the compound may enhance the potency of cell wall-disrupting agents , indicating a potential role in modulating cell wall integrity. More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It has been suggested that the compound can be used as an intervention catalyst for overcoming antifungal tolerance . This indicates that this compound may have potential applications in antifungal therapies.

Action Environment

It is known that the compound should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For this compound, the reaction typically involves 4-methylbenzaldehyde and acetic anhydride in the presence of sodium acetate.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 4-methylcinnamaldehyde. This method involves the use of a palladium catalyst under hydrogen gas to reduce the aldehyde group to a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 4-methylhydrocinnamic acid using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylhydrocinnamic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound has been studied for its antimicrobial and anticancer properties.

    Medicine: Research has shown potential therapeutic applications in treating bacterial infections and cancer.

    Industry: It is used in the manufacture of fragrances and flavoring agents.

Comparison with Similar Compounds

4-Methylcinnamic acid can be compared with other cinnamic acid derivatives such as:

    4-Methoxycinnamic acid: Known for its hepatoprotective and antihyperglycemic activities.

    4-Chlorocinnamic acid: Exhibits strong antifungal properties.

    4-Nitrocinnamic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901045
Record name NoName_95
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-39-3
Record name trans-p-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393
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Record name 1866-39-3
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Record name trans-p-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methylcinnamic acid interact with its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily targets the fungal cell wall. [] Specifically, it demonstrates synergistic antifungal activity when combined with cell wall-disrupting agents like caspofungin and octyl gallate. [] This synergy indicates that this compound likely enhances the disruption of the fungal cell wall, ultimately leading to cell death. Furthermore, this compound can overcome tolerance mechanisms in certain fungal strains, such as the glr1Δ mutant of Saccharomyces cerevisiae, which displays resistance to the related compound 4-methoxycinnamic acid. [] This suggests that the methyl group at the para position plays a crucial role in its activity and ability to bypass resistance mechanisms.

Q2: What is the structural characterization of this compound?

A2:

  • Spectroscopic Data: While the provided research does not delve into specific spectroscopic details, it's important to note that techniques like Raman and infrared spectroscopy are valuable for characterizing this compound and its solid-state reactions. [] These techniques can provide information about vibrational modes, which are sensitive to molecular structure and intermolecular interactions.

Q3: How does the structure of cinnamic acid derivatives, specifically the presence of different substituents, impact their antifungal activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cinnamic acid scaffold influence antifungal potency. Research indicates that the type and position of substituents on the benzene ring significantly affect activity. For instance, this compound exhibits higher antifungal activity compared to its 4-methoxy counterpart, particularly against the glr1Δ mutant. [] This suggests that the presence of a methyl group at the para position is advantageous for overcoming resistance mechanisms in certain fungal strains. Furthermore, other derivatives like 4-chloro-α-methylcinnamic acid demonstrate potent synergistic antifungal effects when combined with conventional antifungals. [] These findings highlight the importance of exploring diverse substituents on the cinnamic acid framework to optimize antifungal efficacy.

Q4: What are the potential applications of this compound and its derivatives in overcoming antifungal resistance?

A4: this compound and its derivatives hold promise as potential "intervention catalysts" to enhance the efficacy of existing antifungal agents. [] By synergizing with conventional drugs like caspofungin, these compounds could potentially lower the required dosage, thereby minimizing toxicity and overcoming tolerance mechanisms in resistant fungal strains. This approach is particularly relevant considering the increasing prevalence of drug-resistant fungal infections, which pose a significant threat to human health. Further research is needed to explore their therapeutic potential in clinical settings.

Q5: How is computational chemistry being used to study this compound and related compounds?

A5: Computational studies, including crystal structure prediction and molecular docking, can provide valuable insights into the solid-state behavior and potential interactions of this compound with its biological targets. [] For example, researchers have used computational doping studies to explore the crystal structure landscape of this compound and its halogenated analogs (4-bromo and 4-chlorocinnamic acid). [] These studies can help elucidate the influence of intermolecular interactions, such as π⋅⋅⋅π stacking and hydrogen bonding, on the formation of different crystal forms (polymorphs), which can impact physicochemical properties like solubility and dissolution rate.

Q6: What analytical techniques are commonly employed for characterizing and quantifying this compound?

A6: Several analytical techniques are useful for studying this compound. These include:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound in various matrices. [] This technique is particularly suitable for analyzing water-soluble cinnamic acid derivatives.
  • Spectroscopic techniques: As mentioned earlier, Raman and infrared spectroscopy are valuable for characterizing the vibrational modes of this compound and investigating its solid-state reactions. []

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